molecular formula C10H19N B1197302 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 53460-46-1

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B1197302
CAS No.: 53460-46-1
M. Wt: 153.26 g/mol
InChI Key: FRAKHUZTNLUGPB-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane: is a bicyclic amine with the molecular formula C10H19N . This compound is known for its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a piperidine derivative, under specific reaction conditions. For example, the Dieckmann cyclization of a piperidine derivative can yield the desired bicyclic structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .

Scientific Research Applications

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic framework can form interactions with various biological molecules, influencing their activity and function. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane is unique due to its specific arrangement of methyl groups and the position of the nitrogen atom within the bicyclic structure. This unique configuration imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKHUZTNLUGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886056
Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53460-46-1
Record name 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-6-azabicyclo(3.2.1)octane
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Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Record name 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-
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Record name 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
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1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 3
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 4
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 5
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 6
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Customer
Q & A

Q1: What are the main applications of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane in chemistry?

A1: this compound and its derivatives have been explored for several applications:

  • Hypotensive agents: Several studies investigated derivatives of this compound, including glycinamides [], amides [], diamines [], alkyl and aryl ureas [], and alkyl and aryl thioureas [], for their hypotensive activity in rats. Moderate activity was observed in some compounds.
  • Structure-directing agent: The compound serves as a precursor for organic cations used as structure-directing agents in zeolite synthesis. Specifically, it led to the development of the large pore pure silica zeolite ITQ-7 [].
  • Spin trapping: The N-oxide derivative of this compound showed potential as a spin trapping agent, proving superior to phenyl-N-t-butyl nitrone in terms of adduct stability and gas chromatographic detection [].

Q2: How does the structure of this compound relate to its observed activity?

A2: Structure-activity relationship (SAR) studies were primarily conducted on derivatives of this compound. Researchers synthesized various derivatives by modifying the substituents attached to the nitrogen atom of the bicyclic ring. For example:

  • Hypotensive activity: Alkyl and aryl ureas [] and thioureas [] showed varied hypotensive activity depending on the substituent.
  • Amide rotamers: N-acyl derivatives exhibited different amide rotamers influenced by the substituent, as studied through NMR spectroscopy [].

Q3: Are there any known toxicological concerns with this compound or its derivatives?

A3: While some studies investigated the pharmacological effects of this compound derivatives, the abstracts did not provide specific details on the toxicological profile of the compound itself.

Q4: How is this compound used in the synthesis of zeolites, and what makes it suitable for this application?

A: Researchers synthesized various organic cations derived from this compound and used them as structure-directing agents (SDA) in the presence of fluoride to synthesize pure silica zeolites. The size and rigidity of these SDAs played a crucial role in directing the zeolite framework formation []. A large, rigid spiroammonium derivative of this compound successfully directed the synthesis of the large-pore zeolite ITQ-7 [].

Q5: What analytical methods were employed to characterize this compound and its derivatives?

A5: Several analytical techniques were used to characterize this compound and its derivatives:

  • NMR Spectroscopy: This technique was heavily employed to study the conformation of the compound and its N-acyl derivatives, including analyzing solvent effects and employing DR, DNOE, and DEPT measurements [].
  • Gas Chromatography: This method, coupled with spin trapping using the N-oxide derivative, was used to analyze radical species, showcasing superior performance compared to phenyl-N-t-butyl nitrone [].
  • X-ray diffraction: This technique helped analyze the structure of zeolite ITQ-7, synthesized using a derivative of this compound as a structure-directing agent [].

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